4-Amino-2-benzylphenol
Description
Structure
3D Structure
Properties
CAS No. |
106131-28-6 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-amino-2-benzylphenol |
InChI |
InChI=1S/C13H13NO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8,14H2 |
InChI Key |
RMKRCLBDIMSFQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 4-Amino-2-benzylphenol
The direct construction of the this compound scaffold requires precise control over the introduction of the amino and benzyl (B1604629) groups onto the phenol (B47542) ring.
Electrophilic aromatic substitution is a fundamental strategy for the functionalization of aromatic rings like benzene (B151609). libretexts.orgtotal-synthesis.comlibretexts.org In the context of synthesizing benzylphenols, this approach typically involves the reaction of a phenol with a benzylating agent in the presence of a catalyst. The inherent stability of the aromatic ring in benzene necessitates the use of strong electrophiles and often requires a Lewis acid catalyst to facilitate the reaction. libretexts.org The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring's pi electrons on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org
The regioselectivity of this substitution is governed by the directing effects of the substituents already present on the aromatic ring. For instance, the hydroxyl group of phenol is an activating, ortho-, para-directing group, which would favor the introduction of the benzyl group at positions 2 or 4. acs.org Polyphosphoric acid has been utilized as a catalyst for the rearrangement of benzyl aryl ethers to produce benzylphenols, with the regioselectivity following the established rules of substituent directing effects. sioc-journal.cn
Achieving regioselectivity is a critical challenge in the synthesis of polysubstituted phenols. mdpi.com For a molecule like this compound, this involves the specific placement of the amino and benzyl groups. Various strategies have been developed to control the position of functionalization on a phenol ring.
Recent advancements have focused on the C-H functionalization of free phenols without the need for directing groups. mdpi.com For instance, copper-catalyzed C2-site selective amination of p-aminophenol derivatives has been reported, utilizing air as the oxidant to yield C2-aminated phenols. mdpi.comresearchgate.net Another approach involves the ortho-aminomethylation of free phenols using N,O-acetals catalyzed by Brønsted acids, which proceeds with high ortho-selectivity due to the formation of a specific intermediate. mdpi.com Furthermore, iodine-catalyzed aqueous C-H ortho-aminomethylation of phenols with trifluoroborates has been developed. mdpi.com
In the context of N-arylhydroxylamines, a metal- and oxidant-free strategy has been devised for the regioselective synthesis of 2-aminophenols through a cascade bu.edu.egbu.edu.eg-sigmatropic rearrangement. nih.gov Additionally, an umpolung method for the para-C–H functionalization of arylhydroxylamines has been developed, which proceeds via a polarity inversion sequence. pku.edu.cn
Catalysis plays a pivotal role in the efficient and selective synthesis of aminophenols and benzylphenols. Rhodium-catalyzed amination of phenols with amines offers a direct, redox-neutral route to anilines, with water as the only byproduct. organic-chemistry.org This method is highly atom-economical and leverages the arenophilic nature of the rhodium catalyst to facilitate the tautomerization of phenols, enabling dehydrative condensation with amines. organic-chemistry.org
Palladium catalysts have also been extensively studied for the amination of phenols. mdpi.comrsc.org The catalytic performance is influenced by the support and the metal nanoparticle size, with Lewis acid sites on the support enhancing the formation of secondary amines. rsc.org Studies on the reductive amination of phenolics with cyclohexylamine (B46788) over Pd/C and Rh/C catalysts have shown that the reaction proceeds via phenol hydrogenation to cyclohexanone, followed by condensation with the amine and subsequent hydrogenation. mdpi.comcsic.es
Iron(II) phthalocyanine (B1677752) has been identified as an efficient and inexpensive catalyst for the direct conversion of alkenes into unprotected amino alcohols with high regioselectivity. nih.gov Nickel-catalyzed reactions have also been explored for the synthesis of related structures, such as the intramolecular dehydrogenative coupling of ortho-alkenyl phenols to form 3-aryl benzofurans. researchgate.net
Synthesis of Related Benzylphenol Derivatives
The synthesis of derivatives structurally related to this compound provides valuable insights into the chemical transformations of this class of compounds.
A catalyst- and additive-free method for synthesizing 2-benzyl N-substituted anilines has been developed from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgbeilstein-journals.orggrafiati.comresearchgate.netnih.govbeilstein-journals.orggrafiati.com This reaction proceeds through a sequential imine condensation followed by an isoaromatization pathway. beilstein-journals.orgnih.gov The process involves the initial reaction of the cyclohexenone with a primary amine to form a cyclohexenylimine intermediate, which then undergoes imine-enamine tautomerization and an exocyclic double bond shift to yield the stable aniline (B41778) product. beilstein-journals.orgnih.gov
Interestingly, when the starting (E)-2-arylidene-3-cyclohexenone bears a strong electron-withdrawing group, a competing reaction pathway leading to the formation of a 2-benzylphenol (B1197477) can occur. beilstein-journals.orgnih.gov For example, the reaction with a 3-nitro substituted cyclohexenone yielded a mixture of the 2-benzylaniline (B1266149) and the 2-benzylphenol, while a 4-cyano substituted cyclohexenone exclusively produced the 2-benzylphenol. beilstein-journals.org This methodology offers an alternative to traditional methods like the Friedel-Crafts reaction, which often require harsh conditions and can lead to mixtures of isomers. beilstein-journals.orgnih.gov
The following table summarizes the synthesis of various 2-benzyl-N-substituted anilines via this pathway:
| Starting Cyclohexenone | Amine | Product | Yield (%) | Reference |
| (E)-2-(4-Methoxybenzylidene)-3-cyclohexenone | Benzylamine | 2-(4-Methoxybenzyl)-N-benzylaniline | 75 | beilstein-journals.org |
| (E)-2-(3-Methylbenzylidene)-3-cyclohexenone | Benzylamine | 2-(3-Methylbenzyl)-N-benzylaniline | 50 | beilstein-journals.org |
| (E)-2-(2-Chlorobenzylidene)-3-cyclohexenone | Benzylamine | 2-(2-Chlorobenzyl)-N-benzylaniline | 65 | beilstein-journals.org |
| (E)-2-Benzylidene-3-cyclohexenone | 1-Phenylethylamine | 2-Benzyl-N-(1-phenylethyl)aniline | 74 | beilstein-journals.org |
Table 1: Synthesis of 2-Benzyl-N-substituted Anilines.
Aminoalkylation is a key transformation for introducing aminoalkyl groups into phenolic compounds. One sustainable approach utilizes mustard carbonate analogues as reagents. researchgate.net This one-pot synthesis involves the reaction of a phenol with a β-aminoalcohol and diethyl carbonate at high temperatures, avoiding the use of hazardous chlorine-based chemistry. researchgate.net Microwave-assisted versions of this reaction have also been developed, significantly reducing reaction times and improving yields. thieme-connect.com
Another method for the aminoalkylation of phenols involves the use of N-[α-amino(hetero)arylmethyl]benzotriazoles. bu.edu.eg This route allows for the synthesis of phenolic Mannich bases from a variety of aromatic and heteroaromatic aldehydes in high yields. bu.edu.eg Ruthenium-catalyzed ortho-aminoalkylation of phenols with cyclic amines represents another efficient method, proceeding via a hydrogen evolution cross-coupling reaction. acs.org This transformation is compatible with a range of functional groups and utilizes readily available starting materials. acs.org
Solvent-free aminoalkylation of phenols has also been achieved using microwave irradiation on acidic alumina (B75360), providing an environmentally friendly alternative. researchgate.net
The table below presents examples of aminoalkylated phenols synthesized through various methods:
| Phenol Substrate | Amine/Reagent | Product | Yield (%) | Method | Reference |
| Phenol | 2-Dimethylaminoethanol/DEC | N,N-Dimethyl-2-phenoxyethanamine | >90 | Microwave-assisted | thieme-connect.com |
| 2-Naphthol | Piperidine/Benzaldehyde | 1-[Phenyl(piperidino)methyl]naphthalen-2-ol | 85 | N-(α-Aminobenzyl)benzotriazole | bu.edu.eg |
| 4-Methylphenol | Piperidine/Benzaldehyde | 4-Methyl-2-[phenyl(piperidino)methyl]phenol | 80 | N-(α-Aminobenzyl)benzotriazole | bu.edu.eg |
| 2,3,5-Trimethylphenol | Pyrrolidine | 2,3,5-Trimethyl-6-(pyrrolidin-1-ylmethyl)phenol | 51 | Ruthenium-catalyzed | acs.org |
Table 2: Synthesis of Aminoalkylated Phenols.
Electrochemical Approaches to Substituted Phenol Derivatives
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the functionalization of phenolic compounds. These methods operate under mild conditions and often avoid the use of toxic reagents and catalysts. beilstein-journals.orgresearchgate.net
In the context of substituted phenols, electrochemical approaches primarily involve the anodic oxidation of the phenol ring to generate a reactive intermediate, such as a phenoxonium cation or a radical cation. This intermediate can then be trapped by a variety of nucleophiles to form new C-C, C-N, or C-S bonds.
For instance, the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives has been achieved through the anodic oxidation of 2-aminodiphenylamine (B160148) in the presence of sulfinic acids. rsc.org The process involves the electrochemical generation of a quinone diimine species which then undergoes a Michael-type addition with the sulfinic acid. rsc.org Similarly, electrochemical oxidation of 2-alkyl phenols in the presence of malononitrile (B47326) leads to the formation of 2-amino-4H-chromene derivatives through a C-H oxidation, conjugate addition, and cyclization sequence. researchgate.net
While direct electrochemical synthesis of this compound is not extensively documented, these established methods for aminophenol and alkylphenol derivatization suggest plausible routes. The electrochemical oxidation of 2-benzylphenol in the presence of an appropriate nitrogen source, or the oxidation of 4-aminophenol (B1666318) in the presence of a benzylating agent under electrochemical conditions, represents a potential synthetic strategy.
Oxidation Reactions of Benzylphenols (e.g., Aerobic Oxidation to Hydroxybenzophenones)
The benzylic C-H bond in benzylphenols is susceptible to oxidation, providing a direct route to valuable hydroxybenzophenone structures. Aerobic oxidation, utilizing molecular oxygen as the terminal oxidant, is an environmentally benign method for this transformation. mdpi.comresearchgate.net
A notable example is the Cobalt(II) acetate (B1210297) [Co(OAc)₂]-catalyzed aerobic oxidation of 4-benzylphenols to the corresponding 4-hydroxybenzophenones. researchgate.netecust.edu.cn This reaction is typically performed in a solvent like ethylene (B1197577) glycol under an atmosphere of air or oxygen. mdpi.com The mechanism is believed to proceed through the formation of a phenoxy radical, which then leads to a benzoquinone methide intermediate. Subsequent reaction with the solvent and hydrolysis yields the final ketone product. mdpi.comresearchgate.net This method is particularly effective for substrates containing electron-withdrawing groups. researchgate.net
Copper catalysts have also been employed for the remote benzylic C(sp³)–H oxyfunctionalization of 2,6-disubstituted 4-alkylphenols, directed by the para-hydroxyl group, using ambient air as the oxidant. researchgate.net These reactions demonstrate that the methylene (B1212753) bridge of the benzyl group on a phenol ring is a key handle for oxidation to a carbonyl function, thereby converting a benzylphenol into a hydroxybenzophenone. nih.gov
Table 1: Catalytic Aerobic Oxidation of Benzylphenols
| Catalyst System | Substrate Type | Product | Key Features | Reference |
|---|---|---|---|---|
| Co(OAc)₂ / Air | 4-Benzylphenols | 4-Hydroxybenzophenones | Eco-friendly, suitable for electron-withdrawing groups. | ecust.edu.cn, researchgate.net |
| Cu(OAc)₂ / Air | 2,6-Disubstituted 4-alkylphenols | 4-Hydroxyaryl ketones | Ligand- and additive-free, directed by p-hydroxyl group. | researchgate.net |
Trifluoromethylthiolation of Substituted Phenols
The introduction of a trifluoromethylthio (SCF₃) group into organic molecules is of great interest in medicinal and agrochemical chemistry due to its unique electronic properties and high lipophilicity. Trifluoromethylthiolation of phenols can occur at the ring, the hydroxyl group, or other functional groups present on the scaffold.
For aminophenols, the reaction can be directed towards the nitrogen atom. The chemoselective trifluoromethylthiolation of the amino group in aliphatic and aromatic amines can be achieved using electrophilic SCF₃ sources like N-(trifluoromethylthio)phthalimide under mild, metal-free conditions. researchgate.net This approach yields trifluoromethanesulfenamides. researchgate.net This suggests that the amino group of this compound could be selectively functionalized to introduce the SCF₃ moiety.
Direct trifluoromethylthiolation of the phenolic hydroxyl group is also possible, although it often requires specific conditions to compete with reaction at the amino group or on the aromatic ring. Research has also explored Lewis-acid-mediated intramolecular trifluoromethylthiolation of phenol derivatives as a route to complex heterocyclic systems. acs.org
Derivatization and Functionalization Strategies
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a wide array of derivatization and functionalization reactions. chemcess.comaip.org
Introduction of Amino Groups onto Benzylphenol Scaffolds
The synthesis of the core this compound structure can be approached through several standard organic transformations. A common strategy involves the benzylation of a substituted phenol followed by the introduction of the amino group.
One logical pathway begins with 2-benzylphenol. evitachem.comsigmaaldrich.com The synthesis of 2-benzylphenol itself can be achieved through methods such as the Friedel-Crafts alkylation of phenol with benzyl chloride or the reaction of phenol with benzyl alcohol over an activated alumina catalyst. evitachem.com Once 2-benzylphenol is obtained, the amino group can be introduced at the para-position via a two-step sequence:
Nitration: Electrophilic nitration of 2-benzylphenol would introduce a nitro group onto the aromatic ring. The directing effects of the hydroxyl and benzyl groups would favor substitution at the positions ortho and para to the hydroxyl group. Separation of the desired 4-nitro-2-benzylphenol isomer would be necessary.
Reduction: The nitro group of 4-nitro-2-benzylphenol can then be reduced to the corresponding amino group using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl, Fe/HCl).
An alternative approach involves starting with 4-aminophenol and introducing the benzyl group at the 2-position. This is more challenging due to the high reactivity of the aminophenol ring and the potential for N-alkylation.
Chemical Reactions for Modifying the Amino and Hydroxyl Functions
The presence of both amino and hydroxyl groups on the this compound scaffold allows for selective or exhaustive functionalization. chemcess.com The relative reactivity of these two groups can often be controlled by the choice of reagents and reaction conditions.
Acylation: Acylation of aminophenols with reagents like acetic anhydride (B1165640) or acetyl chloride typically occurs preferentially on the more nucleophilic amino group, leading to N-acylated products. chemcess.com For example, reaction of this compound with acetic anhydride would be expected to yield N-(4-hydroxy-3-benzylphenyl)acetamide.
Alkylation: Selective alkylation of either the hydroxyl or the amino group is possible. O-alkylation of the hydroxyl group can be achieved by first protecting the amino group, for instance, by forming an imine with benzaldehyde. researchgate.netumich.eduresearchgate.net After alkylation of the phenolic oxygen with an alkyl halide, the protecting group can be removed by hydrolysis to yield the O-alkylated product. umich.eduresearchgate.net Conversely, N-alkylation can be performed via reductive amination, where the aminophenol is condensed with an aldehyde or ketone and the resulting imine (or iminium ion) is reduced in situ with a reducing agent like sodium borohydride. umich.eduresearchgate.net
Diazonium Salt Formation: The aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures. chemcess.com This diazonium intermediate is highly versatile and can be substituted by a wide range of functionalities (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) through Sandmeyer, Schiemann, or related reactions.
Table 2: Derivatization Reactions of the Aminophenol Moiety
| Reaction Type | Reagent(s) | Functional Group Modified | Typical Product | Reference |
|---|---|---|---|---|
| N-Acylation | Acetic Anhydride, Acetyl Chloride | Amino (-NH₂) | N-acyl aminophenol | chemcess.com |
Multi-component Reactions for Scaffold Elaboration
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. wikipedia.orgtcichemicals.com The functional groups of this compound make it a suitable candidate for several well-known MCRs.
Ugi Reaction: The Ugi four-component reaction (4-CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound could serve as the amine component. Reacting it with a suitable aldehyde, carboxylic acid, and isocyanide would lead to the formation of a complex α-acetamido carboxamide derivative, rapidly increasing molecular complexity. wikipedia.org
Passerini Reaction: The Passerini three-component reaction (3-CR) combines a carboxylic acid, an aldehyde or ketone, and an isocyanide. While it does not directly use an amine, derivatives of this compound could be employed. For example, if the amino group is part of the carboxylic acid or aldehyde component, the scaffold could be incorporated into the resulting α-acyloxy carboxamide product. organic-chemistry.org
Other MCRs: Other MCRs like the Biginelli or Hantzsch reactions could potentially be adapted. tcichemicals.com For example, a derivative of this compound, such as an aldehyde-functionalized version, could participate as the aldehyde component in the Biginelli reaction to produce complex dihydropyrimidinones.
The use of this compound in MCRs provides a highly efficient strategy for generating libraries of structurally diverse compounds built upon its core scaffold.
Structure Activity Relationship Sar Studies
Influence of Amino Group Position and Substitution on Biological Activity
The amino group is a critical determinant of the biological activity of aminophenol derivatives. Its position relative to the hydroxyl group and any substitutions on the nitrogen atom can profoundly impact molecular properties and target interactions.
The relative positioning of the amino and hydroxyl groups dictates the potential for intramolecular hydrogen bonding. In 2-aminophenol (B121084) derivatives, the proximity of the -OH and -NH2 groups allows for the formation of such bonds, which can influence the molecule's conformation, acidity, and ability to interact with receptor sites. researchgate.net The formation of an O-H···N intramolecular hydrogen bond is a characteristic feature that can correlate with the antimicrobial and antiviral activity of aminophenols. researchgate.net For the 4-amino-2-benzylphenol scaffold, the amino group is positioned meta to the hydroxyl group, which precludes the formation of a direct, strong intramolecular hydrogen bond between them, suggesting its functional groups are more available for intermolecular interactions with a biological target.
Substitution on the nitrogen atom is a common strategy for modulating activity. Studies on p-aminophenol derivatives, such as the widely known analgesic acetaminophen, show that modifications that decrease the basicity of the amino group can also reduce biological activity, unless the substituent is metabolically labile. jst.go.jprsc.org For instance, N-acetylation is a key metabolic pathway that alters the compound's properties. jst.go.jp In other scaffolds, such as 2-aminobenzophenones, the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring was found to be integral for increased growth inhibition in cancer cell lines. [18 from first search]
Furthermore, in a series of 2-(4-aminophenyl)benzothiazoles, introducing substituents like a halogen or a methyl group adjacent to the amino group in the 2-phenyl ring was shown to enhance potency against sensitive breast cancer cell lines by orders of magnitude. [10 from first search] This highlights that the steric and electronic environment immediately surrounding the amino group is a key factor in its contribution to biological activity.
| Parent Compound Class | Substituent on Amino Group | Observed Effect on Activity | Reference |
|---|---|---|---|
| p-Aminophenol Derivatives | Acetyl (forms Amide) | Reduces basicity; generally reduces activity unless metabolically cleaved. | jst.go.jp |
| Phenethylamine Agonists | Benzyl (B1604629) | Restores or enhances receptor affinity compared to simple alkyl substitution. | sci-hub.se |
| 2-(4-Aminophenyl)benzothiazoles | Adjacent Halogen or Methyl | Enhances potency in cancer cell lines. | [10 from first search] |
Role of the Benzyl Moiety in Molecular Recognition and Activity
The benzyl group is a significant lipophilic substituent that plays a crucial role in molecular recognition, primarily through hydrophobic and π-π stacking interactions within a receptor's binding pocket. wiley.com Its presence and substitution pattern can dramatically influence binding affinity and selectivity.
In many classes of compounds, the addition of a benzyl group to a core scaffold enhances biological activity. For example, in studies of N-benzyl anilines, the introduction of a methylene (B1212753) bridge between two phenyl rings (as in N-benzyl benzylamines) led to an enhancement of antifungal and nematicidal activity compared to simpler N-benzyl anilines, suggesting the spatial orientation and flexibility conferred by the benzyl group are important. grafiati.com In the context of 5-HT2A receptor agonists, simple N-alkylation of phenethylamines typically decreases affinity, whereas N-benzylation restores it to the level of the parent compound. sci-hub.se
Modifications to the benzyl ring itself are a key area of SAR. Research on N-benzyl substituted phenethylamines revealed that adding an ortho-methoxy or hydroxyl group to the N-benzyl substituent dramatically increased binding affinity for the 5-HT2A receptor. sci-hub.se Similarly, for a series of 1-(4-(phenoxymethyl)benzyl)piperidines acting as histamine (B1213489) H3 receptor antagonists, substitutions on the terminal phenoxy group (structurally analogous to a substituted benzyl ring) significantly modulated binding affinity. Halogen, small alkyl, or methoxy (B1213986) substitutions in the para-position were found to increase affinity. acs.org These findings underscore the importance of the benzyl moiety in anchoring the ligand in the binding site and suggest that its electronic and steric profile can be fine-tuned to optimize interactions.
| Compound | Substitution on N-benzyl group | 5-HT2A Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 25B-NBH | 2'-Hydroxy | 1.1 ± 0.2 | sci-hub.se |
| 25B-NBOMe | 2'-Methoxy | 0.46 ± 0.08 | sci-hub.se |
| 25B-NBOH | Unsubstituted | 14 ± 2 | sci-hub.se |
| 25B-NBF | 2'-Fluoro | 0.81 ± 0.11 | sci-hub.se |
Data from Hansen, M. et al. (2014). This table illustrates how small changes to the benzyl moiety significantly impact receptor binding affinity.
Effects of Hydroxyl Group Substitution on Ligand Activity
The phenolic hydroxyl group is a cornerstone of the structure of this compound, contributing significantly to its potential biological activity through hydrogen bonding. wiley.com As both a hydrogen bond donor and acceptor, it often serves as a key anchoring point to a biological target. wiley.com
The radical scavenging and antioxidant activity of phenolic compounds is highly dependent on the number and position of hydroxyl groups. conicet.gov.ar Modification or substitution of this group typically has profound effects on activity. For example, O-sulfation of acetaminophen, which masks the phenolic hydroxyl, results in a 126-fold decrease in its antioxidant capacity. jst.go.jp In contrast, for p-aminophenol, O-sulfation does not diminish its antioxidant activity, suggesting the amino group can compensate, a nuance not applicable to the N-acetylated acetaminophen. jst.go.jp This highlights that the interplay between the hydroxyl and amino groups is crucial.
In many cases, a free hydroxyl group is required for potent activity. Studies on certain aminophenol derivatives have shown that the highest antimicrobial activity is achieved when the hydroxyl group is un-substituted. researchgate.net Docking studies of salicin (B1681394) derivatives predicted that the hydroxyl groups of both the carbohydrate and the benzyl alcohol component play an important role in binding to the bitter taste receptor. clockss.org When designing analogues, replacing the phenol (B47542) with a bioisostere—a group with similar steric and electronic properties that can maintain key interactions—is a common strategy to improve pharmacokinetic properties while retaining activity. wiley.com However, simple etherification of the phenolic function in p-aminophenol derivatives can lead to derivatives with greater side effects. [14 from second search] This indicates that while modification of the hydroxyl group is a powerful tool for analogue design, it can unpredictably alter the pharmacological profile.
| Compound | Modification | Biological System | Observed Effect | Reference |
|---|---|---|---|---|
| Acetaminophen (APAP) | O-Sulfation | DPPH radical scavenging | ~126-fold decrease in antioxidant activity. | jst.go.jp |
| p-Aminophenol | O-Sulfation | DPPH radical scavenging | Antioxidant activity is retained. | jst.go.jp |
| Phenolic Compounds | Free -OH group | Antimicrobial activity | Highest activity observed with free hydroxyl group. | researchgate.net |
Rational Design Principles for this compound Analogues
Based on the SAR of related compounds, several rational design principles can be formulated for creating novel this compound analogues with potentially enhanced or specific biological activities.
Core Scaffold Preservation and Isomeric Consideration : The relative positions of the amino, hydroxyl, and benzyl groups are fundamental. The this compound arrangement should be considered a starting point, but synthesis of isomers (e.g., 2-amino-4-benzylphenol) could be explored to probe the importance of group positioning and potential for intramolecular interactions. researchgate.net
Amino Group Modification : The amino group serves as a key site for modification. N-alkylation or N-acylation can be used to alter basicity, lipophilicity, and metabolic stability. jst.go.jpacs.org Given that N-benzylation often restores or enhances affinity, exploring other N-arylalkyl substituents could be a fruitful strategy. sci-hub.se
Benzyl Ring Substitution : The benzyl ring offers a wide canvas for modification to improve potency and selectivity. Introducing small electron-donating or electron-withdrawing groups at the ortho- and para-positions of the benzyl ring can significantly enhance binding affinity, likely by optimizing van der Waals and electronic interactions within the target's binding pocket. sci-hub.seacs.org
Hydroxyl Group Bioisosterism : The phenolic hydroxyl is often a critical interaction point. While it should generally be preserved, its acidic nature and potential for rapid metabolism (e.g., glucuronidation) can be liabilities. wiley.com Therefore, replacing the hydroxyl group with known bioisosteres (e.g., hydroxamic acids, certain heterocycles) could lead to analogues with improved pharmacokinetic profiles while maintaining the key hydrogen bonding interactions. wiley.com
The rational design of new analogues should be guided by a specific therapeutic target, leveraging these principles to optimize interactions with the receptor's active site. nih.govnih.govresearchgate.net
Computational Approaches to SAR Analysis (e.g., Free-Wilson Analysis)
Computational chemistry provides powerful tools to rationalize and predict the SAR of novel compounds, guiding more efficient synthesis and testing.
Other computational methods are widely applied to compounds with similar scaffolds. Hansch Analysis , another QSAR method, correlates biological activity with physicochemical parameters like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). slideshare.net3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go further by considering the three-dimensional fields surrounding the molecules. Studies on aminophenyl benzamide (B126) derivatives have used 3D-QSAR to show that hydrophobic character is crucial for activity, and that hydrogen bond donating groups contribute positively. nih.gov
Molecular Docking is used to predict the preferred orientation of a ligand within a receptor's binding site, helping to explain observed SAR. For example, docking studies have been used to understand how Schiff bases of 2-aminophenol interact with enzymes, revealing that a nitro group could penetrate deeply into a binding pocket, explaining its excellent activity. [4 from second search] These computational tools are essential components of modern rational drug design, allowing for the in-silico screening and prioritization of analogues for synthesis. nih.govresearchgate.net
Evaluation of Potential Biological Activities
In Vitro Antiproliferative Activity against Carcinoma Cell Lines
While direct studies on the antiproliferative activity of this compound are not extensively documented in the available literature, research on related structures provides insight into its potential in this area. For instance, various derivatives of benzoyl and benzylhydroxy thieno[2-3-b]pyridines, which also feature benzyl moieties, have demonstrated potent anti-proliferative effects against cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer). mdpi.com Similarly, studies on other cinnamoyl anthranilates have noted their potential as antiproliferative agents. nih.gov The antiproliferative effects of various natural and synthetic benzaldehydes and benzyl alcohols have also been assessed, indicating that this class of compounds warrants investigation for anticancer properties. researchgate.net The mechanism for some related compounds is believed to involve the disruption of cellular processes like phospholipid metabolism. mdpi.com
Antioxidant Properties and Radical Scavenging Mechanisms
Phenolic compounds are well-established antioxidants, and the structure of this compound is consistent with this activity. The primary antioxidant mechanism for phenols involves the donation of a hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals, a process known as hydrogen atom transfer (HAT). mdpi.com The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring, making it significantly less reactive. mdpi.com
Studies on a wide range of benzylphenols confirm that the introduction of a benzyl group to the ortho or para position relative to the hydroxyl group can enhance antioxidative activities. bohrium.com Furthermore, the presence of an amino group can also significantly influence antioxidant potential by lowering the bond dissociation energy of the phenolic O-H bond, thereby facilitating the HAT mechanism. mdpi.com The antioxidant activity of phenolic compounds can also occur via a single electron transfer (SET) mechanism, where an electron is transferred to the radical species. mdpi.com The combined presence of both hydroxyl and amino groups suggests that this compound could be an effective radical scavenger, a property that is foundational to many of its other biological effects, including neuroprotection.
Antimicrobial and Antibacterial Effects
The antimicrobial potential of phenolic compounds is well-documented. Their efficacy is often attributed to their hydrophobicity, which allows them to disrupt the lipid bilayer of bacterial cell membranes, leading to increased permeability, leakage of cellular contents, and inhibition of essential processes like ATP synthesis. nih.gov
While specific data on this compound is limited, studies on structurally similar molecules are informative. For example, nitrobenzyl-oxy-phenol derivatives have been synthesized and evaluated for their antimicrobial properties. nih.govresearchgate.net One such compound, 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol, demonstrated significant antibacterial activity against Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) value of 11 µM, which is comparable to the antibiotic ciprofloxacin (MIC of 9 µM). nih.govresearchgate.net The activity of various phenolic derivatives against both Gram-positive and Gram-negative bacteria underscores the potential of this chemical class as a source of new antimicrobial agents. nih.gov
Table 1: Antimicrobial Activity of a Structurally Related Compound This table shows data for 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol, a compound structurally related to this compound.
| Microorganism | Strain Type | MIC (µM) | Reference |
| Moraxella catarrhalis | Clinical Isolate & Type Strain | 11 | nih.gov |
| Ciprofloxacin (Reference) | N/A | 9 | nih.gov |
Neuroprotective Potential (Analogous to Thyronamines)
Significant interest in this compound and its analogs stems from their structural similarity to thyronamines, which are endogenous derivatives of thyroid hormones. mdpi.com Thyronamines and their synthetic analogs are being actively investigated for their neuroprotective properties. mdpi.comfrontiersin.org These compounds have been shown to protect against ischemic brain damage, partly through their ability to induce therapeutic hypothermia, which lowers metabolic rate and reduces the generation of damaging free radicals. nih.gov
For example, the thyronamine analog 4-[4-(2-aminoethoxy)benzyl]aniline has demonstrated a significant potential for activating antioxidant protection mechanisms within the cerebral cortex of rats under conditions of acute hemispheric ischemia. mdpi.com Studies have shown that analogs like 3-Iodothyronamine (T1AM) and synthetic derivatives can offer neuroprotection in models of neurodegenerative disorders and rescue the brain from β-amyloid toxicity. molmedjournal.ruresearchgate.net This neuroprotective effect is linked to the modulation of various cellular pathways, including the activation of autophagy. researchgate.net Given the structural parallels, it is hypothesized that this compound may share some of these neuroprotective characteristics.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds featuring benzyl and phenol motifs has been explored in several studies. Inflammation is a complex biological response often mediated by signaling molecules like nitric oxide (NO) and pathways such as nuclear factor-kappa B (NF-κB).
Research on compounds with similar structural elements, such as those containing a 3,4,5-trimethoxybenzyl moiety, has demonstrated anti-inflammatory activity, including the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Polyphenolic compounds, in general, are known to possess anti-inflammatory properties that complement their antioxidant activity. nih.gov They can interfere with the metabolism of arachidonic acid and modulate the expression of pro-inflammatory genes. While direct evidence for this compound is pending, its chemical structure strongly suggests a potential for anti-inflammatory action by interfering with these common inflammatory pathways.
Molecular and Cellular Mechanisms of Action
The biological activities of this compound and its analogs can be traced to several key molecular and cellular mechanisms.
Radical Scavenging: The primary mechanism underlying its antioxidant and likely some of its neuroprotective effects is the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is achieved through the donation of a hydrogen atom or an electron from the phenolic hydroxyl group, which neutralizes harmful free radicals and terminates damaging chain reactions. mdpi.combohrium.com
Modulation of Signaling Pathways: As an analog of thyronamines, its neuroprotective effects may be mediated through the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor. frontiersin.org Activation of the TAAR1 signaling system has been linked to the modulation of autophagy and other cellular clearing pathways that are crucial for neuronal health and protection against neurodegeneration. frontiersin.orgresearchgate.net Furthermore, its potential anti-inflammatory action is likely mediated by the inhibition of pro-inflammatory pathways such as NF-κB and the suppression of enzymes like COX that produce inflammatory mediators. nih.gov
Membrane Disruption (Antimicrobial): The antimicrobial activity of related phenolic compounds is often due to their ability to intercalate into bacterial cell membranes. This disrupts membrane integrity, leading to the dissipation of ion gradients and the leakage of essential cytoplasmic components, ultimately causing cell death. nih.gov
Enzyme Inhibition: The compound may exert its effects by inhibiting key enzymes. For example, its antiproliferative activity could stem from the inhibition of enzymes crucial for cancer cell growth and metabolism, such as PI-PLC, as seen with related molecules. mdpi.com Its anti-inflammatory effects could be due to the inhibition of COX enzymes. nih.gov
Inhibition of Cellular Melanin Synthesis and Tyrosinase Activity
The synthesis of melanin, the primary determinant of skin and hair color, is a complex process regulated by the enzyme tyrosinase. This enzyme catalyzes the initial and rate-limiting steps in melanogenesis, including the hydroxylation of tyrosine to DOPA and the subsequent oxidation of DOPA to dopaquinone. nih.gov The inhibition of tyrosinase is a key strategy for the development of agents that can reduce melanin production, which is of interest for treating hyperpigmentation disorders. nih.gov
While direct studies on this compound are limited, research on structurally related p-aminophenol derivatives has demonstrated significant inhibitory effects on tyrosinase activity. For instance, certain p-aminophenol compounds have been shown to be potent inhibitors of mushroom tyrosinase, with some exhibiting greater efficacy than the well-known tyrosinase inhibitor, kojic acid. nih.govdocksci.com Kinetic analyses have revealed that these aminophenol derivatives can act as non-competitive inhibitors of tyrosinase with respect to both L-tyrosine and L-DOPA as substrates. nih.govdocksci.com This suggests that the aminophenol moiety is crucial for the observed inhibitory activity. docksci.com The presence of an alkyl group attached to the aminophenol can further influence the inhibitory potency. docksci.com
Table 1: Inhibitory Effects of selected p-Aminophenol Derivatives on Mushroom Tyrosinase Activity
| Compound | Substrate | IC50 (µM) | Type of Inhibition |
| p-Decylaminophenol (3) | L-tyrosine | ~5.7 | Non-competitive |
| p-Decylaminophenol (3) | L-DOPA | ~30.1 | Non-competitive |
| Kojic Acid | L-tyrosine | 12.6 | - |
| Kojic Acid | L-DOPA | 32.8 | - |
Data extrapolated from a study on p-aminophenol derivatives. docksci.com
Given that this compound possesses a p-aminophenol structure, it is plausible that it could exhibit similar inhibitory effects on tyrosinase and cellular melanin synthesis. However, dedicated studies on this specific compound are required to confirm this hypothesis and to determine its potency and mechanism of inhibition.
Induction of Glutathione Depletion and Quinone Formation
The metabolic activation of phenolic compounds can lead to the formation of reactive intermediates, such as quinones. These electrophilic species can readily react with cellular nucleophiles, including the antioxidant tripeptide glutathione (GSH). pharmacy180.com The conjugation of quinones with GSH, a process often catalyzed by glutathione S-transferases (GSTs), serves as a detoxification pathway. nih.gov However, extensive formation of these reactive intermediates can lead to the depletion of intracellular GSH stores, rendering cells more susceptible to oxidative stress and damage. xcode.life
The chemical structure of this compound, containing a phenol group, suggests that it could be susceptible to oxidation to form a quinone or quinone-imine intermediate. This metabolic activation can be facilitated by enzymes such as tyrosinase or phenoloxidases. pharmacy180.com The resulting electrophilic quinonoid species would then be a substrate for conjugation with glutathione. nih.gov This process of forming GSH conjugates is a recognized mechanism for the detoxification and elimination of xenobiotics. xcode.life While this is a protective mechanism, significant metabolism through this pathway could lead to a reduction in the cellular pool of glutathione.
Modulation of Immune Responses (e.g., T-cell activation)
Polyphenolic compounds are known to possess immunomodulatory properties, capable of influencing the activity of various immune cells and the production of inflammatory mediators. nih.govresearchgate.netmdpi.com These compounds can regulate immune responses by interfering with immune cell signaling, the synthesis of pro-inflammatory cytokines, and gene expression. researchgate.netmdpi.com For instance, polyphenols have been shown to modulate the activation of T-cells and the function of other immune cells like macrophages and B-cells. nih.gov
As a phenolic compound, this compound has the potential to exert immunomodulatory effects. Phenolic compounds can influence key signaling pathways involved in inflammation and immunity, such as the NF-κB and MAP kinase pathways. researchgate.netmdpi.com They can also affect the production of cytokines, which are critical for orchestrating immune responses. mdpi.com The specific effects of this compound on T-cell activation and the broader immune system have not been extensively studied. However, based on the known activities of other polyphenols, it is conceivable that it could modulate immune cell function and inflammatory processes. nih.gov Further research is necessary to elucidate the specific immunomodulatory profile of this compound.
Interaction with Specific Enzymes (e.g., Cytochrome P450 1A1)
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics and endogenous compounds. nih.govacs.org CYP1A1, in particular, is involved in the metabolic activation of several procarcinogens. mdpi.comxcode.life The interaction of chemical compounds with CYP enzymes can lead to either their detoxification or their conversion into more reactive and potentially toxic metabolites. nih.gov
Polyphenolic compounds are known to interact with CYP enzymes, acting as either inhibitors or inducers of their activity. nih.govnih.gov The planarity and polycyclic nature of many polyphenols make them suitable substrates or inhibitors for enzymes like CYP1A1. mdpi.com Given that this compound is a phenolic compound, it is likely to be a substrate for and/or modulator of CYP enzymes, including CYP1A1. acs.org The metabolism of this compound by CYP1A1 could lead to the formation of hydroxylated or other oxidized metabolites. The nature of these interactions, whether inhibitory or inductive, and the specific metabolic pathways involved would require dedicated enzymatic studies.
Deubiquitinase Inhibition (e.g., USP1/UAF1)
Note: The user's provided outline and citation point to research on the compound ML323 in the context of USP1/UAF1 inhibition. Scientific literature confirms that ML323, and not this compound, is the well-established inhibitor of this deubiquitinase complex. Therefore, this section will focus on the biological activities of ML323.
The deubiquitinase USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1 (USP1-associated factor 1), is a key regulator of DNA damage response pathways. nih.gov The USP1/UAF1 complex removes ubiquitin from proteins such as FANCD2 and PCNA, playing a critical role in the Fanconi anemia pathway and translesion synthesis. nih.gov Inhibition of USP1/UAF1 has emerged as a promising strategy in cancer therapy. researchgate.net
ML323 is a highly potent and selective small molecule inhibitor of the USP1/UAF1 deubiquitinase complex. selleckchem.commedchemexpress.com It exhibits nanomolar inhibitory activity and demonstrates excellent selectivity over other deubiquitinases and proteases. medchemexpress.com Cryo-electron microscopy studies have revealed that ML323 binds to a cryptic site in USP1, leading to conformational changes in the enzyme's secondary structure and subtle rearrangements in the active site, which underlies its allosteric mechanism of inhibition. nih.govbiorxiv.org
Table 2: Inhibitory Activity of ML323 against USP1/UAF1
| Assay Type | Substrate | IC50 |
| Ubiquitin-rhodamine (Ub-Rho) assay | Ubiquitin-rhodamine 110 | 76 nM |
| Gel-based assay | K63-linked diubiquitin (di-Ub) | 174 nM |
| Gel-based assay | Monoubiquitinated PCNA (Ub-PCNA) | 820 nM |
Data sourced from MedchemExpress and Selleck Chemicals product information. selleckchem.commedchemexpress.com
By inhibiting USP1/UAF1, ML323 prevents the deubiquitination of PCNA and FANCD2, which can potentiate the cytotoxicity of DNA-damaging agents like cisplatin in cancer cells. researchgate.netmedchemexpress.com
Efflux Pump Inhibition in Drug-Resistant Microorganisms
The overexpression of multidrug efflux pumps is a significant mechanism by which bacteria develop resistance to antibiotics. nih.govnih.gov These pumps are transmembrane proteins that actively extrude a wide range of antimicrobial agents from the bacterial cell, thereby reducing their intracellular concentration and efficacy. mdpi.commdpi.com The development of efflux pump inhibitors (EPIs) is a promising strategy to overcome multidrug resistance and restore the activity of existing antibiotics. nih.govresearchgate.net
While there is a lack of direct studies on the efflux pump inhibitory activity of this compound, the structural features of this molecule, including its phenolic and aromatic rings, are common in some classes of known EPIs. nih.gov For example, certain phenolic compounds and peptidomimetics have been shown to inhibit efflux pumps in Gram-negative bacteria. nih.gov The potential for this compound to act as an EPI would depend on its ability to interact with the efflux pump proteins, either as a competitive substrate or as a non-competitive inhibitor that disrupts the pump's function. mdpi.com Further research, including screening against various bacterial efflux pumps, would be necessary to determine if this compound possesses any clinically relevant EPI activity.
Receptor Binding and Modulation (e.g., Nuclear Receptors, ERα)
Nuclear receptors are a class of ligand-activated transcription factors that regulate a multitude of physiological processes. The estrogen receptor alpha (ERα) is a key nuclear receptor that mediates the effects of the hormone estradiol and is a major target in breast cancer therapy. chemrxiv.org A wide range of structurally diverse chemicals, particularly those with phenolic moieties, have been shown to bind to and modulate the activity of ERα. nih.govresearchgate.net
Given that this compound contains a phenolic hydroxyl group and a hydrophobic benzyl group, it possesses the key structural features that are conducive to binding to the ligand-binding pocket of the estrogen receptor. nih.govresearchgate.net Studies on a diverse set of chemicals have demonstrated that compounds with a phenolic ring can compete with estradiol for binding to ERα. nih.govresearchgate.net While the specific binding affinity and functional activity (agonist or antagonist) of this compound at ERα have not been reported, its chemical structure suggests that it is a candidate for interaction with this and potentially other nuclear receptors.
Biological Activities and Mechanisms of Action
Impact on Cell Cycle Progression and Apoptosis
Extensive searches of publicly available scientific literature and research databases did not yield any specific studies on the impact of 4-Amino-2-benzylphenol on cell cycle progression and apoptosis. Consequently, there is no reported data to detail its mechanisms of action in these cellular processes or to generate data tables on its effects. The biological activities of structurally related aminophenol derivatives have been investigated; however, due to the specific structure of this compound, these findings cannot be accurately extrapolated.
Computational and Theoretical Chemistry Investigations
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule such as 4-Amino-2-benzylphenol, which has multiple rotatable bonds, conformational analysis is key to understanding its structural preferences and how they influence its properties.
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. stackexchange.comyoutube.com This process yields the most stable three-dimensional structure, often referred to as the ground state conformation. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. Methods like Density Functional Theory (DFT) are commonly used for this purpose. stackexchange.com The optimization process is iterative, starting with an initial guess of the geometry and systematically adjusting atomic positions to lower the total energy until a stable point is reached. stackexchange.com
The presence of the benzyl (B1604629) group and the amino group introduces conformational flexibility. Rotation around the C-C bond connecting the benzyl group to the phenol (B47542) ring and the C-N bond of the amino group gives rise to a complex conformational landscape with multiple energy minima (stable conformers) and transition states. Mapping this landscape is crucial for understanding the molecule's behavior.
Intramolecular dynamics refers to the motion of atoms and groups within a single molecule, including vibrations and rotations. The flexibility of the benzyl group in this compound means that it is not static but can undergo torsional rotations. Understanding these dynamics is important as they can influence how the molecule interacts with its environment.
Solvation effects are critical as most chemical and biological processes occur in solution. The properties and conformational preferences of a molecule can change significantly depending on the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the molecule's geometry and energy. acs.org The interaction between the polar amino (-NH2) and hydroxyl (-OH) groups of this compound with polar solvents would be particularly significant, potentially stabilizing certain conformers over others through intermolecular hydrogen bonding.
Hydrogen bonding plays a crucial role in determining the structure and function of molecules containing hydrogen bond donors (like -OH and -NH2) and acceptors. In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible.
An intramolecular hydrogen bond could potentially form between the hydroxyl group and the amino group. However, their relative positions (1,3 on the benzene (B151609) ring) make this less likely than in ortho-substituted phenols where a stable six-membered ring can be formed. nist.govresearchgate.net Computational studies on ortho-substituted phenols have shown that intramolecular hydrogen bonds significantly stabilize the molecule. acs.orgacs.orgnih.gov For example, the intramolecular hydrogen bond enthalpy (ΔHintra-HB) for various 2-substituted phenols has been calculated using DFT, showing significant stabilization energies. acs.org The presence of a strong intramolecular hydrogen bond can affect the molecule's acidity, reactivity, and interaction with other molecules by masking the involved functional groups. nist.govnih.gov
Intermolecular hydrogen bonding, where the -OH or -NH2 groups of one molecule interact with those of a neighboring molecule, is also highly significant, particularly in the solid state and in concentrated solutions. These interactions can lead to the formation of dimers or larger aggregates, influencing physical properties like melting and boiling points.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of molecules. These calculations are fundamental to understanding chemical reactivity and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. imist.marjpn.org It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. rjpn.orgwindows.net
DFT studies on related aminophenol isomers have been used to investigate their relative stability and reactivity. researchgate.netresearchgate.net For example, calculations at the B3LYP theory level with a 6-31G* basis set have been employed to determine properties like total energy (E), ionization potential (IP), and bond dissociation energies (BDE) for aminophenol derivatives. researchgate.net Such studies show that the position of the amino group relative to the hydroxyl group significantly impacts these properties. For instance, p-aminophenol is found to be thermodynamically more stable than other isomers. imist.ma Similar DFT calculations for this compound would elucidate how the benzyl substituent further modulates the electronic structure and stability of the aminophenol core.
Table 1: Representative Theoretical Data for Aminophenol Isomers (Illustrative) Note: This data is for aminophenol isomers and serves to illustrate the type of information gained from DFT studies, as specific data for this compound is not available.
| Property | 2-Aminophenol (B121084) | 3-Aminophenol | 4-Aminophenol (B1666318) |
| Total Energy (Hartree) | -324.7 | -324.71 | -324.7 |
| HOMO Energy (eV) | -5.10 | -4.86 | -4.70 |
| LUMO Energy (eV) | -0.11 | 0.05 | 0.08 |
| Energy Gap (eV) | 4.99 | 4.91 | 4.78 |
Data adapted from DFT calculations on aminophenol analogues. The exact values can vary with the level of theory and basis set used. rjpn.orgresearchgate.net
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. nih.govyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govyoutube.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. sciencegate.app Conversely, a small energy gap suggests the molecule is more reactive. nih.gov
For aminophenol derivatives, the HOMO is typically localized over the electron-rich aromatic ring and the lone pairs of the oxygen and nitrogen atoms, while the LUMO is often a π* anti-bonding orbital of the aromatic system. rjpn.orgresearchgate.net The HOMO-LUMO gap can be calculated using DFT, and these calculations help predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net For this compound, both the amino and hydroxyl groups are electron-donating, which would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to unsubstituted phenol, indicating enhanced reactivity. rjpn.org
Molecular Electrostatic Potential (MEP) Mapping
Theoretical investigations using Density Functional Theory (DFT) are employed to analyze the molecular electrostatic potential (MEP) of this compound. The MEP map is a valuable tool for understanding the electronic distribution and predicting the reactive sites of a molecule. The MEP is mapped onto the constant electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue indicates areas of positive potential, prone to nucleophilic attack. Green usually represents regions of neutral potential.
For a molecule like this compound, the MEP map would likely show negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, suggesting these are the primary sites for electrophilic interactions. The hydrogen atoms of the amino and hydroxyl groups, as well as the aromatic protons, would exhibit positive potential (blue), marking them as sites for nucleophilic interactions. Such analyses help in understanding intermolecular interactions, including hydrogen bonding.
Global Chemical Descriptors and Reactivity Indices
The chemical reactivity and stability of this compound can be elucidated through global chemical descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These quantum chemical parameters are typically calculated using DFT methods, such as B3LYP with a 6-311G++(d,p) basis set.
The key reactivity indices include:
HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.
Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap, it measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud polarization.
Electronegativity (χ): The negative of the chemical potential, it describes the power of a molecule to attract electrons.
Chemical Potential (μ): Calculated from the energies of HOMO and LUMO, it indicates the tendency of electrons to escape from a system.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
These descriptors provide a quantitative framework for understanding the relationship between the structure, stability, and global chemical reactivity of this compound.
Interactive Data Table: Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to deformation |
| Chemical Softness (S) | 1 / η | Molecular polarizability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |
Calculation of NMR and IR Spectroscopic Parameters for Structural Elucidation
Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules like this compound, which aids in its structural confirmation.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. The calculations help in the assignment of vibrational modes of the functional groups present in this compound, such as the O-H and N-H stretching of the phenol and amino groups, C-H stretching of the aromatic rings and the benzyl group, and the characteristic aromatic C=C stretching vibrations.
Molecular Docking and Ligand-Receptor Interactions
Prediction of Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. For this compound, this involves docking the molecule into the active site of a specific protein target to predict its binding conformation. The process generates various possible binding poses, which are then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable ligand-receptor complex. This method is crucial for understanding the molecular basis of the compound's potential biological activity.
Identification of Pharmacophoric Interactions
Following the prediction of a binding mode, the specific interactions between this compound and the amino acid residues of the target protein are analyzed. These interactions define the pharmacophore, which is the ensemble of steric and electronic features necessary for optimal molecular interactions. For this compound, key interactions could include:
Hydrogen Bonds: Formed by the hydroxyl (-OH) and amino (-NH₂) groups with appropriate donor or acceptor residues in the protein's active site.
Hydrophobic Interactions: Involving the benzyl and phenol aromatic rings with nonpolar residues of the protein.
Pi-Pi Stacking: Aromatic-aromatic interactions between the phenyl rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the receptor.
Identifying these pharmacophoric features is essential for understanding the structure-activity relationship (SAR).
Virtual Screening for Target Identification and Lead Discovery
Virtual screening is a computational methodology used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound is considered a hit or lead compound, its structural features can be used to screen databases for other molecules with similar properties.
There are two main approaches:
Structure-Based Virtual Screening (SBVS): If a specific protein target for this compound is known, its 3D structure is used to dock a large library of compounds. The top-scoring compounds are then selected for further experimental testing.
Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D receptor structure, a pharmacophore model is built based on the key features of this compound. This model is then used as a 3D query to search for molecules in a database that match these features.
This process facilitates the identification of novel potential drug candidates or helps in identifying the biological targets of this compound.
Molecular Dynamics (MD) Simulations
Dynamics of Ligand-Protein Complexes
No studies were found that describe the application of molecular dynamics simulations to investigate the binding of this compound to any specific protein targets. Information regarding the stability of such a complex, the nature of the intermolecular interactions (such as hydrogen bonds or hydrophobic interactions over time), or the calculation of binding free energies using simulation data is not present in the available literature.
Conformational Changes and Stability in Biological Environments
There is no available research that has utilized molecular dynamics simulations to explore the conformational flexibility of this compound within a simulated biological environment, such as a solvated protein binding site or a lipid bilayer. Consequently, there is no data on how the compound's conformation might adapt upon binding to a biological target or the energetic stability of different conformational states.
Due to the absence of this foundational research, it is not possible to provide detailed research findings or generate data tables as requested in the instructions.
Advanced Applications and Specialized Areas
Role as Synthetic Intermediates for Complex Molecules
The strategic placement of functional groups in 4-Amino-2-benzylphenol enables its participation in a variety of cyclization and condensation reactions, making it a key building block for more intricate molecules.
Precursors for Substituted Chromones
While direct synthesis routes for substituted chromones using this compound are not extensively documented in readily available literature, its structural motifs are analogous to precursors commonly employed in chromone (B188151) synthesis. Phenolic compounds are fundamental starting materials for chromone synthesis through various established methods. For instance, the Pechmann condensation is a widely used method for synthesizing coumarins, which are isomers of chromones, starting from a phenol (B47542) and a β-ketoester under acidic conditions. A variation of this, the Simonis chromone cyclization, reacts phenols with β-ketoesters in the presence of phosphorus pentoxide to yield chromones.
Given the phenolic nature of this compound, it could theoretically serve as the phenolic component in such reactions. The presence of the amino and benzyl (B1604629) groups would lead to the formation of correspondingly substituted chromone derivatives. The specific reaction conditions would need to be optimized to favor chromone formation over other potential side reactions involving the amino group.
Building Blocks for Nitrogen-Containing Heterocycles
The presence of both an amino group and a reactive aromatic ring makes this compound a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules.
Several synthetic strategies could potentially utilize this compound. For example, reactions involving the amino group, such as condensation with dicarbonyl compounds or their equivalents, can lead to the formation of heterocyclic rings like quinolines or acridines. The specific synthetic route and resulting heterocyclic system would depend on the co-reactant and reaction conditions employed. The benzyl group would remain as a substituent on the final heterocyclic scaffold, potentially influencing its biological activity and physical properties.
Applications in Dye Chemistry and Pigment Production
The chromophoric and auxochromic groups present in this compound make it a candidate for the synthesis of dyes and pigments. The amino group, in particular, is a key functional group in the production of azo dyes.
Development of Azo Dyes Based on Phenol Derivatives
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of synthetic dyes. Their synthesis typically involves two main steps: diazotization of a primary aromatic amine and subsequent coupling of the resulting diazonium salt with a coupling component, which is often a phenol or an aromatic amine.
This compound can serve as the primary aromatic amine for diazotization. The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium salt can then be coupled with various aromatic compounds, such as phenols or naphthols, to produce a wide range of azo dyes. The color of the resulting dye is influenced by the electronic properties of the substituents on both the diazonium salt precursor and the coupling component. The benzyl group on the this compound moiety would act as a substituent that can modify the final color and properties of the dye.
Analytical Chemistry Applications
The ability of phenolic compounds to form complexes with metal ions is a well-established principle in analytical chemistry. The specific structure of this compound, with its hydroxyl and amino groups, suggests its potential for use in this field.
Complexation Chemistry with Metal Ions
The hydroxyl and amino groups in this compound can act as coordination sites for metal ions, forming stable chelate complexes. This property can be exploited for various analytical purposes, such as the selective detection and quantification of metal ions. The formation of a metal complex often results in a change in the spectroscopic properties of the organic ligand, such as a shift in its absorption or fluorescence spectrum.
This change can be monitored to determine the concentration of the metal ion. The benzyl group, while not directly involved in coordination, can influence the solubility and electronic properties of the ligand and its metal complexes, which can be fine-tuned for specific analytical applications. The selectivity of this compound towards different metal ions would depend on factors such as the stability of the formed complexes and the pH of the medium.
Use as Spectrophotometric Reagents for Metal Ion Determination
Aminophenol derivatives are recognized for their potential as chromogenic reagents in the spectrophotometric determination of metal ions. These methods are often valued for their simplicity, speed, and cost-effectiveness. The underlying principle involves the formation of a stable, colored complex between the reagent and the metal ion, where the intensity of the color is proportional to the concentration of the metal ion. This allows for quantitative analysis using spectrophotometry.
While specific studies on this compound are not extensively detailed in available literature, the functional groups it possesses—an amino group and a phenolic hydroxyl group—are known to participate in chelation with metal ions. Research on similar compounds, such as N-(o-methoxy benzaldehyde) 2-aminophenol (B121084) (NOMBAP), demonstrates a sensitive and rapid method for the extractive spectrophotometric determination of Copper(II) tsijournals.com. In this method, the reagent forms a complex with Cu(II) that can be extracted into chloroform and measured, with a maximum absorbance at 440 nm tsijournals.com. Similarly, other reagents with aminophenol structures have been successfully used to determine metals like mercury(II) and platinum(IV) ekb.egnih.gov.
The general characteristics of a good spectrophotometric reagent include the formation of a single, stable complex with a defined stoichiometry, a rapid reaction time, selectivity for the target ion, and a high molar absorptivity value for sensitivity mdpi.com. For instance, a method for copper determination using 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one (AMT) reports a molar absorptivity of 1.90 × 10⁴ L mol⁻¹ cm⁻¹ and a detection limit of 0.011 µg mL⁻¹ mdpi.com.
Table 1: Examples of Aminophenol Derivatives in Spectrophotometric Metal Ion Determination
| Reagent Name | Target Metal Ion(s) | Wavelength (λmax) | Molar Absorptivity (ε) | Detection Limit | Reference |
|---|---|---|---|---|---|
| N-(o-methoxy benzaldehyde) 2-aminophenol (NOMBAP) | Copper(II) | 440 nm | 25739 L mol⁻¹ cm⁻¹ | Not Specified | tsijournals.com |
| 2-amino-4-((4-nitrophenyl)diazenyl)pyridine-3-ol (ANPDP) | Copper(II) | 565 nm | Not Specified | 1.36 µg mL⁻¹ | ekb.eg |
| 2-amino-4-((4-nitrophenyl)diazenyl)pyridine-3-ol (ANPDP) | Mercury(II) | 605 nm | Not Specified | 1.74 µg mL⁻¹ | ekb.eg |
| 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one (AMT) | Copper(II) | 434 nm | 1.90 × 10⁴ L mol⁻¹ cm⁻¹ | 0.011 µg mL⁻¹ | mdpi.com |
| 4-[N,N-(diethyl)amino] benzaldehyde thiosemicarbazone (DEABT) | Platinum(IV) | 405 nm | 1.755 × 10⁴ L mol⁻¹ cm⁻¹ | Not Specified | nih.gov |
Prodrug Strategies for Amino-Functionalized Compounds
Prodrug design is a critical strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active parent drug, such as poor water solubility, low bioavailability, or chemical instability. For compounds containing phenol and amino functionalities, like this compound, various prodrug approaches can be envisioned to enhance their therapeutic potential.
Design and Synthesis of Water-Soluble Prodrugs
A primary goal of prodrug design for phenolic compounds is to improve aqueous solubility, which is crucial for parenteral formulations and can enhance oral absorption. A common and effective strategy is to attach a polar promoiety to the phenolic hydroxyl group or the amino group.
Amino acids are particularly attractive as promoieties because they are non-toxic, can significantly increase water solubility, and may utilize amino acid transporters in the body to improve absorption nih.gov. The synthesis typically involves forming an ester linkage between the carboxyl group of an amino acid and the phenolic hydroxyl group of the parent drug nih.gov. The amino group of the attached amino acid can then be converted into a hydrochloride salt, further boosting water solubility nih.gov. For example, amino acid ester prodrugs of the antiviral drug acyclovir demonstrated a remarkable increase in aqueous solubility compared to the parent compound nih.gov. The synthesis of such conjugates often employs standard peptide coupling reagents like propylphosphonic anhydride (B1165640) (T3P) nih.gov.
Another approach involves creating phosphate esters from the phenolic hydroxyl group. Phosphorylation can lead to a more soluble prodrug that can be cleaved in vivo by phosphatases to release the active drug researchgate.net.
Chemical Stability and Reversion Mechanisms of Prodrugs
The effectiveness of a prodrug hinges on its ability to remain stable in its formulation and during transit to its site of action, yet efficiently revert to the parent drug once there. The reversion mechanism is a key design consideration.
For ester-based prodrugs of phenols, hydrolysis is the primary reversion pathway. This can occur through chemical (pH-dependent) hydrolysis or be catalyzed by enzymes, particularly esterases, which are abundant in the body researchgate.net. The rate of hydrolysis can be fine-tuned by modifying the structure of the promoiety. For instance, the stability of carbonate ester prodrugs of phenol varies widely, with half-lives ranging from minutes to thousands of minutes at physiological pH, depending on the attached alkyl or aryl substituents nih.govmdpi.com. The steric and inductive properties of these substituents play a major role in controlling the hydrolysis rate mdpi.com.
Amino acid esters of p-acetamidophenol have been studied to understand their hydrolysis mechanisms. The degradation can proceed via intermolecular reactions with water or hydroxide ions, or through intramolecular reactions, depending on the specific amino acid used nih.gov. The stability of these prodrugs is often pH-dependent nih.gov. In some cases, plasma protein binding can stabilize a prodrug, slowing its hydrolysis and potentially altering its pharmacokinetic profile nih.gov. For example, certain carbonate esters of phenol were found to be more stable in 80% plasma than in a buffer solution at the same pH due to this stabilizing effect nih.gov.
Green Chemistry Aspects in Synthesis and Application
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis and transformation of aromatic compounds like aminophenols.
Catalyst-Free and Additive-Free Reactions
A key goal in green chemistry is to develop reactions that proceed efficiently without the need for catalysts or additives, particularly those based on toxic or expensive metals ntu.edu.sg. Such reactions often use environmentally benign solvents like water and can lead to simpler purification processes, sometimes allowing for the isolation of the product by simple filtration ntu.edu.sg.
While specific catalyst-free syntheses for this compound are not prominently documented, the broader field of organic synthesis is moving towards these methodologies. For example, catalyst-free reactions for forming C-N and C-S bonds have been developed to work under biocompatible conditions (e.g., in water at neutral pH and room temperature) ntu.edu.sg. The synthesis of o-benzylphenol can be achieved by reacting phenol and benzyl alcohol, though this typically requires a catalyst such as activated alumina (B75360) google.com. The development of catalyst-free alternatives for such alkylation reactions represents an ongoing challenge in green chemistry. The pursuit of catalyst-free methods for producing substituted aminophenols is an active area of research, aiming for higher atom economy and reduced environmental impact ntu.edu.sg.
Environmentally Benign Oxidative Transformations
Aminophenols can undergo oxidative transformations, which can be both a pathway for degradation and a method for synthesizing new compounds. From a green chemistry perspective, it is desirable to use environmentally benign oxidants and conditions. Advanced Oxidation Processes (AOPs), such as the Fenton process, represent a more environmentally friendly approach to degrading pollutants like p-aminophenol in wastewater bibliotekanauki.pl. The Fenton reagent, a mixture of ferrous salts and hydrogen peroxide (H₂O₂), is attractive because iron is abundant and non-toxic, while H₂O₂ is easy to handle and decomposes into water bibliotekanauki.pl. Studies on the degradation of p-aminophenol using this method have shown high efficiency (over 75% degradation within 50 minutes) under optimized conditions of pH, temperature, and reagent concentration bibliotekanauki.pl.
Enzymatic oxidation is another green approach. An enzyme from Serratia marcescens has been used as a catalyst for the degradation of 4-aminophenol (B1666318) with hydrogen peroxide as the oxidizer researchgate.net. This process converts the aminophenol first into benzoquinone and then to organic acids, ultimately yielding CO₂ and H₂O as final products researchgate.net. Such biocatalytic methods operate under mild conditions and offer high specificity, aligning well with the principles of green chemistry.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is fundamental to exploring the chemical space around 4-Amino-2-benzylphenol. Future research will likely concentrate on novel catalytic systems and methodologies that allow for precise control over the substitution patterns on both the phenolic and benzyl (B1604629) rings.
Key areas of focus will include:
Site-Selective Functionalization: Advancements in C-H functionalization reactions offer a powerful tool for the direct and selective introduction of various functional groups onto the phenol (B47542) ring. researchgate.netresearchgate.netnih.gov These methods could provide more efficient and atom-economical routes to a diverse range of this compound derivatives, bypassing traditional multi-step synthetic sequences.
Asymmetric Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic methods will be crucial. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of newly formed centers, which is often critical for biological activity.
Flow Chemistry and Process Optimization: The application of continuous flow technologies could enable safer, more scalable, and efficient synthesis of this compound and its analogs. researchgate.net This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.
Green Chemistry Approaches: Future synthetic strategies will increasingly emphasize sustainability. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic systems that minimize waste generation.
Identification of New Biological Targets and Pathways
While some aminobenzylphenols have been identified as inhibitors of protein disulfide isomerase (PDI) in glioblastoma cell lines, the full spectrum of biological targets for this compound and its derivatives remains largely unexplored. nih.govepa.gov Future research will aim to identify and validate novel molecular targets and elucidate the underlying mechanisms of action.
Promising avenues for investigation include:
Target Deconvolution for Phenotypic Hits: For derivatives of this compound that exhibit interesting biological effects in cell-based assays, identifying the specific molecular target is a critical next step. Techniques such as chemical proteomics, affinity chromatography, and genetic approaches can be employed to "deorphanize" these compounds.
Exploring a Broader Range of Therapeutic Areas: The structural motifs present in this compound suggest potential activities in various therapeutic areas beyond oncology. These could include neurodegenerative diseases, inflammatory disorders, and infectious diseases. Systematic screening against a wide panel of biological targets will be essential.
Pathway Analysis: Once a primary target is identified, understanding the broader biological pathways affected by the compound is crucial. Systems biology approaches, including transcriptomics and proteomics, can provide a comprehensive view of the cellular response to treatment with this compound derivatives.
Investigation of Polypharmacology: It is possible that some derivatives may exert their therapeutic effects by modulating multiple targets simultaneously. nih.gov Understanding this "polypharmacology" can be key to developing more effective and durable therapies for complex diseases.
Advanced Computational Modeling for Predictive Research
In silico methods are becoming indispensable tools in modern drug discovery, offering the potential to accelerate the identification and optimization of lead compounds. taylorandfrancis.comemanresearch.orgspringernature.com Advanced computational modeling will play a pivotal role in guiding the future exploration of this compound.
Future computational efforts will likely involve:
Virtual Screening: Large virtual libraries of this compound derivatives can be screened against the three-dimensional structures of known or predicted biological targets. taylorandfrancis.com This can help prioritize compounds for synthesis and biological testing.
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic interactions between this compound derivatives and their biological targets, helping to understand the molecular basis of binding and selectivity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: For understanding enzymatic reaction mechanisms or for refining the accuracy of binding energy calculations, hybrid QM/MM methods can be employed.
ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the early identification of molecules with potentially unfavorable pharmacokinetic profiles, saving time and resources. springernature.com
Development of Structure-Based Design Principles for Enhanced Selectivity
Achieving selectivity for a specific biological target over closely related ones is a major challenge in drug discovery. Structure-based drug design, which utilizes the three-dimensional structural information of the target protein, will be instrumental in developing this compound derivatives with improved selectivity.
Key strategies will include:
X-ray Crystallography and Cryo-Electron Microscopy: Obtaining high-resolution structures of this compound derivatives in complex with their biological targets will provide detailed insights into the binding mode and key interactions. This information is invaluable for rational drug design.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and assessing the impact on biological activity will help to build a comprehensive SAR. nih.govmdpi.com This knowledge can then be used to design new derivatives with enhanced potency and selectivity.
Targeting Allosteric Sites: Instead of targeting the highly conserved active site of a protein, designing compounds that bind to less conserved allosteric sites can be an effective strategy for achieving selectivity.
Fragment-Based Drug Discovery: This approach involves screening small molecular fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create more potent and selective lead compounds.
Integration with High-Throughput Screening Technologies
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target or in a cell-based assay. nih.govnih.govnih.gov The integration of HTS with the exploration of this compound will be crucial for accelerating the discovery of new bioactive molecules.
Future directions in this area include:
Development of Robust HTS Assays: The development of reliable and miniaturized assays is a prerequisite for any successful HTS campaign. These assays need to be optimized for the specific biological target or cellular phenotype of interest.
Screening of Diverse Chemical Libraries: Libraries of this compound derivatives with high chemical diversity will need to be synthesized and screened. ku.edustanford.eduthermofisher.com This increases the probability of identifying novel hits with diverse modes of action.
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of compounds on multiple cellular parameters simultaneously. This can provide a more comprehensive understanding of a compound's biological activity than traditional HTS methods.
Hit-to-Lead Optimization: Following the identification of initial "hits" from an HTS campaign, a multidisciplinary effort involving medicinal chemists, biologists, and computational scientists is required to optimize these hits into viable lead compounds with improved potency, selectivity, and drug-like properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
